molecular formula C11H12O2 B2798994 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one CAS No. 1433830-68-2

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Cat. No.: B2798994
CAS No.: 1433830-68-2
M. Wt: 176.215
InChI Key: UYKNUEWTYCVFRX-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS 1433830-68-2) is a high-purity chemical compound supplied for research purposes. This synthetic benzopyran derivative is provided with the molecular formula C 11 H 12 O 2 and a molecular weight of 176.22 . The compound features a benzopyran scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Researchers utilize this and related dihydrobenzopyran compounds as versatile synthetic intermediates for constructing more complex molecules. The core 3,4-dihydro-2H-1-benzopyran (chroman) structure is a common motif in compounds with documented biological activities, including investigations into potassium channel modulation, which is a significant mechanism in cardiovascular research . This makes it a valuable building block in drug discovery programs aimed at developing new therapeutic agents. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKNUEWTYCVFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the acetylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with reagents such as Grignard reagents, hydrazines, and organometallic compounds:

  • Grignard Reactions : Reacts with methylmagnesium bromide to form tertiary alcohols. The reaction proceeds under anhydrous THF at −78°C, yielding 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-propanol in ~75% yield.

  • Hydrazine Derivatives : Forms hydrazones with 2,4-dinitrophenylhydrazine in ethanol under reflux (80°C, 2 hrs). The product precipitates as yellow crystals (mp 162–164°C) .

Reduction Reactions

The ketone moiety is reduced to a secondary alcohol under controlled conditions:

  • Catalytic Hydrogenation : Using Pd/C (10% w/w) in methanol at 25°C and 1 atm H₂, the ketone is reduced to 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethanol with >90% conversion.

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in ethanol at 0°C selectively reduces the ketone to the corresponding alcohol within 1 hr (yield: 82%).

Oxidation Reactions

The benzopyran ring system undergoes oxidation under strong conditions:

  • KMnO₄-Mediated Oxidation : In acidic aqueous medium, the dihydropyran ring is oxidized to a carboxylic acid derivative, yielding 3-(carboxyethyl)-4-hydroxybenzaldehyde.

  • CrO₃ in Acetic Acid : Oxidizes the benzylic C–H bonds to introduce hydroxyl groups at the 4-position of the benzopyran core .

Electrophilic Aromatic Substitution

The electron-rich benzopyran ring participates in Friedel-Crafts and Vilsmeier-Haack reactions:

  • Friedel-Crafts Acylation : Reacts with acetyl chloride in the presence of AlCl₃ (1.2 eq) in dichloromethane (−10°C, 30 min) to introduce acetyl groups at the 6-position (yield: 64%).

  • Vilsmeier-Haack Formylation : Forms 3-formyl derivatives when treated with POCl₃/DMF at 50°C, enabling further functionalization .

Condensation and Cyclization

The ketone group facilitates condensation reactions for heterocycle synthesis:

  • Mannich Reaction : Reacts with formaldehyde and secondary amines (e.g., piperidine) to form β-amino ketones, which undergo intramolecular cyclization to yield fused tetracyclic compounds .

  • Knoevenagel Condensation : With malononitrile in ethanol (reflux, 6 hrs), forms α,β-unsaturated nitriles used as intermediates in medicinal chemistry .

Mechanistic Insights

  • Steric Effects : Substituents on the benzopyran ring (e.g., methyl groups at 7,8-positions) hinder electrophilic substitution at adjacent positions, directing reactivity to the 6-position.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Vilsmeier-Haack formylation by stabilizing charged intermediates .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H12O2
Molecular Weight : 176.21 g/mol
CAS Number : 1433830-68-2
Physical State : Solid (powder)
Melting Point : 44-46 °C
Purity : ≥95% .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial in combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anticancer Properties

Preliminary studies have shown that derivatives of this compound possess anticancer activity. These compounds have been tested against various cancer cell lines, revealing their ability to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has been shown to enhance cognitive functions in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and promoting neuronal health . This suggests potential applications in the treatment or prevention of neurodegenerative diseases.

Polymer Chemistry

In materials science, this compound can serve as a monomer for synthesizing new polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material resilience and stability under various environmental conditions .

Coatings and Adhesives

The compound's chemical structure allows it to be used in formulating coatings and adhesives that require high durability and resistance to environmental degradation. Research has indicated that incorporating this compound into formulations can enhance adhesion properties while maintaining flexibility .

Pesticide Development

Recent studies have explored the use of this compound as a lead compound in developing new agrochemicals. Its biological activity against specific pests makes it a candidate for the formulation of eco-friendly pesticides that target agricultural pests without harming beneficial organisms .

Case Studies

Study Title Focus Area Findings
Antioxidant Activity of Chroman DerivativesMedicinal ChemistryDemonstrated significant free radical scavenging ability.
Anticancer Activity of Benzopyran CompoundsCancer ResearchInduced apoptosis in cancer cell lines; potential for drug development.
Neuroprotective Properties in Alzheimer's ModelsNeuropharmacologyImproved cognitive function and reduced amyloid-beta levels in animal studies.
Polymer Applications of Benzopyran CompoundsMaterials ScienceEnhanced thermal stability and mechanical properties in polymer formulations.
Eco-friendly Pesticide DevelopmentAgrochemicalsEffective against agricultural pests with minimal environmental impact.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several substituted ethanones and benzopyran derivatives. Key comparisons include:

Compound Substituents/Modifications Key Features
1-(4-Hydroxyphenyl)ethan-1-one Phenyl ring with hydroxyl group at C4 Precursor for pyrazoline derivatives with antitubercular activity
1-(Pyridin-3-yl)ethan-1-one Pyridine ring substitution at C3 Used in hydrazide synthesis; improved solubility due to heteroaromaticity
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Benzoyl and hydroxy groups on pyranone core Undergoes nucleophilic additions for functionalization
1-(4-Bromophenyl)ethan-1-one Bromine substituent at C4 of phenyl ring Enhanced electrophilicity for cross-coupling reactions

Key Observations :

  • The benzopyran scaffold in the target compound provides rigidity and π-electron density, enhancing interactions with biological targets compared to simpler phenyl or pyridyl analogs.

Critical Analysis of Research Findings

  • Structural vs.
  • Synthetic Flexibility: Ethanone derivatives are versatile intermediates; for example, hydrazide formation () and nucleophilic additions (–4) enable diverse functionalizations .
  • Unmet Potential: While the target compound’s specific bioactivity remains underexplored, its structural analogs suggest promise in antimicrobial and antitubercular drug development.

Data Table: Key Analogues and Properties

Compound Synthetic Route Biological Activity Reference
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one Likely Friedel-Crafts acylation Not reported
1-(4-Hydroxyphenyl)ethan-1-one Nitration and aldol condensation Antitubercular (MIC: 2–8 µg/mL)
1-(Pyridin-3-yl)ethan-1-one Grinding/thermal methods with acetyl reagents Intermediate for hydrazides
1,3,4-Thiadiazole derivatives Hydrazone-thiadiazole cyclization Antimicrobial (zone inhibition: 12–18 mm)

Biological Activity

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)ethan-1-one, also known by its CAS number 1433830-68-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H12O2
  • Molecular Weight: 176.21 g/mol
  • CAS Number: 1433830-68-2
  • Structure: The compound features a benzopyran moiety which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: Studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, related acetophenone derivatives have been reported to exhibit moderate cytotoxic activities with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Vasorelaxant Effects: Some derivatives have shown vasorelaxant activity, which is beneficial in cardiovascular health. This activity is often linked to their ability to influence calcium channels and nitric oxide pathways .

The biological mechanisms through which this compound exerts its effects include:

  • Cytotoxicity Mechanism:
    • Induction of apoptosis in cancer cells through activation of caspases, which are critical for the apoptotic pathway .
    • Intercalation with DNA leading to disruption of replication processes .
  • Cardiovascular Effects:
    • Modulation of heart rate and vascular tone through bradycardic effects and vasodilation .

Case Study 1: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of several benzopyran derivatives on human ovarian cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity with IC50 values ranging from 30 μM to 75 μM .

CompoundIC50 (μM)Cell Line
Compound A30.0A2780
Compound B75.7A2780

Case Study 2: Vasorelaxant Activity

Another investigation focused on the vasorelaxant properties of related compounds. The study found that these compounds could effectively reduce blood pressure in animal models by promoting nitric oxide release and inhibiting calcium influx into vascular smooth muscle cells .

Q & A

Q. How to address discrepancies in hazard classification (e.g., GHS categories)?

  • Re-evaluate toxicity data using standardized protocols (e.g., OECD guidelines for acute oral toxicity). Conflicting classifications (e.g., skin irritation vs. corrosion) may arise from assay sensitivity differences. Always prioritize SDS recommendations from reputable suppliers .

Methodological Tables

Synthesis Optimization ConditionsYield ImprovementReference
Catalyst: Piperidine vs. K₂CO₃Reflux in ethanol, 12 h75% → 88%
Solvent: Toluene vs. Ethyl ketoneInert atmosphere, 80°C60% → 82%
Computational Parameters Value (DFT/B3LYP/6-31G*)ApplicationReference
HOMO-LUMO Gap4.2 eVReactivity prediction
Dipole Moment3.8 DebyeSolubility modeling

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